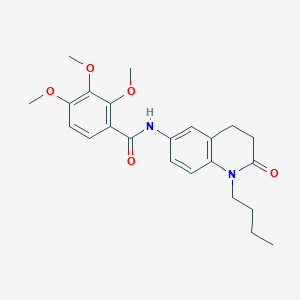

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tetrahydroisoquinoline derivatives, which can be used to infer some aspects of the target compound's characteristics.

Synthesis Analysis

The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines is described in the first paper, which outlines a multi-step process starting from ortho-brominated aromatic aldehydes and primary aromatic amines. The process involves reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation to form the tetrahydroisoquinoline core . Although the target compound has a different substitution pattern and additional functional groups, similar synthetic strategies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide would include a tetrahydroquinoline core, which is a common feature in the compounds studied in both papers. The tetrahydroquinoline core is a bicyclic structure consisting of a benzene ring fused to a saturated six-membered ring containing a nitrogen atom . The presence of the butyl group, the ketone functionality at the 2-position, and the trimethoxybenzamide moiety would influence the compound's electronic and steric properties.

Chemical Reactions Analysis

The tetrahydroisoquinoline core is known to participate in various chemical reactions. The papers suggest that the core can be functionalized through reductive amination and reductive alkylation . These reactions are crucial for introducing different substituents onto the core structure. The target compound's additional functional groups, such as the ketone and the trimethoxybenzamide, would also be reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide, we can infer that the compound would exhibit properties typical of similar tetrahydroisoquinoline derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the amide group, and a certain degree of lipophilicity conferred by the butyl and trimethoxy groups . The ketone functionality could also engage in keto-enol tautomerism, which might affect the compound's reactivity and interaction with biological targets.

Mecanismo De Acción

The mechanism of action of this compound is unknown without specific biological or pharmacological data.

Propiedades

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3,4-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-5-6-13-25-18-10-8-16(14-15(18)7-12-20(25)26)24-23(27)17-9-11-19(28-2)22(30-4)21(17)29-3/h8-11,14H,5-7,12-13H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVPFWDITHVSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2540100.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2540101.png)

![2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2540103.png)

![(3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2540104.png)

![3-[7-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2540106.png)

![2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride](/img/structure/B2540108.png)

![N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2540115.png)